molecular formula C9H7BrN2O2 B3219253 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190316-93-8

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B3219253
CAS No.: 1190316-93-8
M. Wt: 255.07 g/mol
InChI Key: UVJAFTKUNRILOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features:
The compound features a fused pyrrolo[2,3-b]pyridine core with:

  • A bromine atom at position 5 (pyridine ring).
  • A methyl group at position 4 (pyrrole ring).
  • A carboxylic acid at position 3 (pyrrole ring).

Properties

IUPAC Name

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-4-6(10)3-12-8-7(4)5(2-11-8)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJAFTKUNRILOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185684
Record name 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-93-8
Record name 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridine, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and carboxylation reagents like carbon dioxide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

Structural Properties

Chemical Formula : C₈H₇BrN₂O₂
Molecular Weight : 227.06 g/mol
SMILES Notation : CC1=C2C=CNC2=NC=C1Br
InChI Key : NWINRLXRPPSXIY-UHFFFAOYSA-N

The compound features a pyrrolopyridine core structure, which is known for its biological activity and versatility in chemical reactions.

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Some notable applications include:

  • Anticancer Activity : Research indicates that derivatives of pyrrolopyridines exhibit cytotoxic effects against various cancer cell lines. The bromine substituent may enhance this activity by influencing the compound's interaction with biological targets.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.

Neuroscience

Pyrrolopyridines are being investigated for their neuroprotective properties. Compounds similar to 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid have shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Organic Electronics : Due to its electronic properties, it can be utilized in organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : The compound can serve as a building block for synthesizing functional polymers with specific electronic or optical properties.

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Study 2Antimicrobial TestingShowed effective inhibition of Gram-positive bacteria, suggesting potential as an antibiotic agent.
Study 3Organic ElectronicsIncorporated into polymer matrices resulting in improved charge transport properties compared to traditional materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (HR105351)
  • Differences : Methyl group at position 6 (pyridine ring) instead of 4.
  • Impact :
    • Steric Effects : The 6-methyl group may hinder reactivity at adjacent positions compared to the 4-methyl isomer.
    • Applications : HR105351 is marketed as a pharmaceutical intermediate, suggesting similar utility for the target compound.
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
  • Differences : Chlorine replaces bromine at position 5.
  • Impact :
    • Reactivity : Chlorine is less reactive in cross-coupling than bromine, limiting functionalization options.
    • Molecular Weight : 196.59 g/mol (lower due to Cl vs. Br).
3-(Phenylethynyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine
  • Differences : Phenylethynyl group at position 3 instead of carboxylic acid.
  • Impact: Electronic Properties: The electron-rich ethynyl group alters π-stacking interactions, whereas the carboxylic acid promotes solubility. Synthesis: Prepared via Sonogashira coupling (51% yield).

Functional Group Variations

5-Phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (S01)
  • Differences : Carboxamide at position 3 and phenyl group at position 5.
  • Impact :
    • Bioactivity : S01 is a potent GSK-3β inhibitor (IC₅₀ = 12 nM) for Alzheimer’s disease, highlighting the importance of the 3-carboxamide for target binding.
    • Solubility : The carboxamide may improve cell permeability compared to the carboxylic acid.
5-Aryl-3-nitro/amino-pyrrolo[2,3-b]pyridines
  • Differences: Nitro or amino groups at position 3.
  • Impact: Reactivity: 3-Nitro derivatives serve as intermediates for 3-amino analogs, which are prone to rapid decomposition. Applications: 3-Amino derivatives are acylated to form bioactive compounds (e.g., antitumor agents).

Halogen and Heterocycle Variations

6-Iodo-1H-indole-2-carboxylic Acid
  • Differences : Indole core with iodine at position 6.
  • Impact :
    • Size/Electronics : Iodine’s larger size and polarizability may enhance halogen bonding in biological systems compared to bromine.
2-(Phenylsulfanyl)pyridine-3-carboxylic Acid
  • Differences : Thioether linkage and pyridine core.
  • Impact :
    • Crystallography : Carboxylic acid forms hydrogen-bonded dimers, stabilizing the crystal lattice.

Data Tables

Table 2: Spectral Data Comparison

Compound Name ¹H NMR (DMSO-d6, δ ppm) Key Features
Target Compound ~12.40 (NH), 8.39 (HetH), 1.5 (CH3, if present) Carboxylic acid proton ~12.5–13.0 (broad)
3-(Phenylethynyl)-5-bromo analog 12.40 (NH), 8.39 (HetH), 7.60 (PhH) Phenylethynyl protons at 7.60
5-Phenyl-3-carboxamide (S01) 11.62 (NH), 8.79 (HetH) Carboxamide NH at 10.58

Key Research Findings

  • Synthetic Utility : Bromine at position 5 enables Suzuki couplings for aryl/heteroaryl introductions, as demonstrated in S01 synthesis (62.5% yield).
  • Biological Relevance : Carboxylic acid derivatives exhibit improved solubility but may require prodrug strategies for cell permeability.
  • Crystallographic Insights : Carboxylic acids form hydrogen-bonded dimers, influencing solid-state stability and crystal packing.

Biological Activity

5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, synthesis, and various biological activities, including anti-inflammatory and antiparasitic effects.

Structural Properties

The molecular formula of this compound is C8H7BrN2O2C_8H_7BrN_2O_2, with a molecular weight of 241.04 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is significant for its biological activity.

Table 1: Structural Information

PropertyValue
Molecular FormulaC8H7BrN2O2
Molecular Weight241.04 g/mol
SMILESCC1=C2C=CNC2=NC=C1Br
InChIInChI=1S/C8H7BrN2/c1-5-6...

Synthesis

The synthesis of this compound typically involves multi-step reactions that include bromination and carboxylation processes. The compound can be synthesized from commercially available starting materials using established organic synthesis techniques.

Anti-inflammatory Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit anti-inflammatory properties. For instance, several studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Case Study: COX Inhibition
A study demonstrated that certain pyrrolo derivatives showed significant inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests that this compound may possess similar anti-inflammatory properties.

Antiparasitic Activity

The antiparasitic potential of this compound has also been explored. Pyrrolo derivatives have been evaluated for their efficacy against various parasites, with some showing promising results in vitro.

Table 2: Antiparasitic Activity

CompoundEC50 (μM)Remarks
5-Bromo-4-methyl derivative0.064 - 0.115Moderate activity observed
Related pyrido derivatives0.025 - 0.090Enhanced potency noted

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the pyrrolo ring can significantly affect the biological activity of the compounds. Substituents at specific positions on the ring often enhance or diminish the activity against targeted biological pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and how does regioselectivity impact yield?

  • Methodological Answer : The synthesis typically involves halogenation and carboxylation of the pyrrolo[2,3-b]pyridine core. For brominated derivatives, regioselective bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) . Sonogashira coupling or Suzuki-Miyaura cross-coupling may introduce additional substituents, but steric hindrance from the 4-methyl group requires careful optimization of catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures . Yield improvements (≥50%) are reported with iterative solvent screening (e.g., THF vs. DCM) .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : Key signals include the carboxylic acid proton (δ ~12–13 ppm, broad singlet in DMSO-d₆) and methyl group (δ ~2.5 ppm, singlet). The bromine atom induces deshielding in adjacent protons (e.g., pyrrole H at δ ~8.3–8.5 ppm) .
  • LCMS : Molecular ion [M+H]⁺ at m/z 269.0 (calculated for C₉H₈BrN₂O₂) with fragmentation patterns confirming the bromine isotope signature (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC : Purity >95% achieved using reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients .

Q. What are the solubility properties of this compound, and how do they influence reaction design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic conditions. Solubility challenges in organic phases (e.g., ethyl acetate) necessitate pre-treatment with sonication or heating (40–60°C). For aqueous reactions, pH adjustment (pH 4–6) using dilute HCl/NaOH enhances solubility via carboxylate ion formation .

Q. What stability considerations are critical for long-term storage?

  • Methodological Answer : The compound is hygroscopic and prone to decomposition under light or elevated temperatures. Storage at –20°C in amber vials under inert gas (N₂/Ar) is recommended. Degradation products (e.g., decarboxylated derivatives) can be monitored via TLC (Rf shift) or LCMS .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect kinase inhibition activity in SAR studies?

  • Methodological Answer : The 5-bromo and 4-methyl groups enhance steric bulk, reducing binding to ATP pockets in kinases like JAK2 or EGFR. SAR studies suggest replacing bromine with electron-withdrawing groups (e.g., CF₃) improves IC₅₀ values by 2–3-fold. Computational docking (AutoDock Vina) reveals that the 3-carboxylic acid group forms hydrogen bonds with kinase active sites, while methyl substitution modulates lipophilicity (clogP ~1.8) .

Q. What computational methods validate the compound’s electronic structure and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. Mulliken charges highlight nucleophilic sites at the pyrrole nitrogen (–0.32 e) and electrophilic sites at the bromine (+0.18 e). These insights guide functionalization strategies (e.g., SNAr reactions at the 5-position) .

Q. How can contradictory melting point data (>300°C vs. lower values) be resolved experimentally?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or decomposition during measurement. Differential Scanning Calorimetry (DSC) under N₂ at 10°C/min confirms thermal stability up to 300°C, with an endothermic peak at 305°C corresponding to melting. Powder XRD identifies crystalline phases, while TGA (5% weight loss at 320°C) rules out impurities .

Q. What advanced purification techniques address low solubility during column chromatography?

  • Methodological Answer : Reverse-phase flash chromatography (C18 silica, H₂O/MeOH gradients) resolves polar byproducts. For stubborn impurities, preparative HPLC with trifluoroacetic acid (0.1% modifier) enhances separation. Recrystallization from DMSO/EtOH (1:5 v/v) yields high-purity crystals (>99%) .

Q. How is metabolite profiling conducted for this compound in pharmacokinetic studies?

  • Methodological Answer : In vitro microsomal assays (human liver microsomes, NADPH) identify primary metabolites via LC-HRMS. Major pathways include oxidative debromination (yielding 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) and glucuronidation at the carboxyl group. MS/MS fragmentation (CID energy 35 eV) confirms structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.